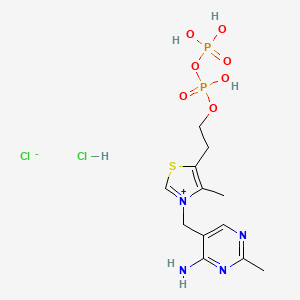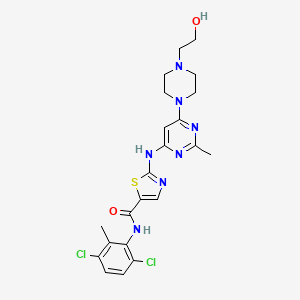
5-Chloro Dasatinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro Dasatinib is a derivative of Dasatinib, a second-generation tyrosine kinase inhibitor. Dasatinib is primarily used in the treatment of Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia and acute lymphoblastic leukemia . The addition of a chlorine atom to the Dasatinib molecule enhances its chemical properties, making it a potent inhibitor of multiple kinases involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Dasatinib involves several key steps:
Substitution Reaction: 2-bromothiazole-5-formic acid reacts with 2-methyl-4-amino-6-chloropyrimidine to form an intermediate compound.
Acyl Chlorination and Amidation: The intermediate undergoes acyl chlorination with 2-chloro-6-methylaniline, followed by amidation to form the final product.
Hydrolysis: The acetyl group is removed through hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
Use of Phase Transfer Catalysts: To enhance reaction efficiency and yield.
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high purity and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Halogen substitution reactions can modify its chlorine atom to other halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol.
Major Products:
Sulfoxides and Sulfones: Formed during oxidation reactions.
Primary Amines: Resulting from reduction reactions.
Scientific Research Applications
5-Chloro Dasatinib has a wide range of applications in scientific research:
Mechanism of Action
5-Chloro Dasatinib exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT . It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition leads to reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Imatinib: First-generation tyrosine kinase inhibitor used for similar indications.
Nilotinib: Another second-generation tyrosine kinase inhibitor with a different chemical structure but similar targets.
Uniqueness of 5-Chloro Dasatinib:
Potency: this compound is more potent than Imatinib and Nilotinib in inhibiting certain kinases.
Resistance Profile: It is effective against some mutations that confer resistance to other tyrosine kinase inhibitors.
Chemical Stability: The addition of the chlorine atom enhances its chemical stability and bioavailability.
Properties
Molecular Formula |
C22H25Cl2N7O2S |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-(3,6-dichloro-2-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25Cl2N7O2S/c1-13-15(23)3-4-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-7-5-30(6-8-31)9-10-32/h3-4,11-12,32H,5-10H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI Key |
LITGONQXXNEUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


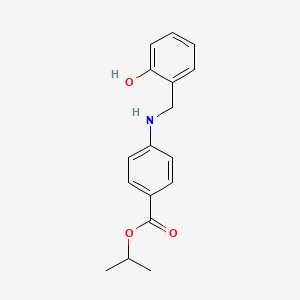


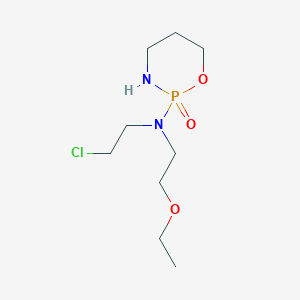
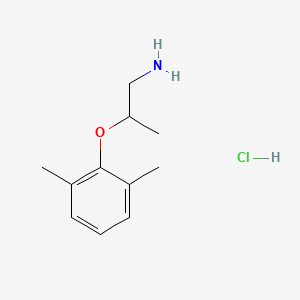
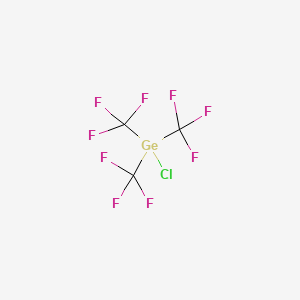
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

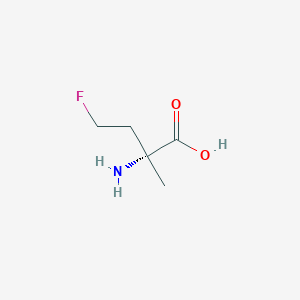
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
